molecular formula C9H19ClFN B1485111 3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride CAS No. 2098114-99-7

3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride

Cat. No.: B1485111
CAS No.: 2098114-99-7
M. Wt: 195.7 g/mol
InChI Key: DWWFOIVIFMGBDB-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride is a chemical compound that features a cyclohexyl group, a fluorine atom, and an amine group attached to a propane backbone

Properties

IUPAC Name

3-cyclohexyl-2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FN.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWFOIVIFMGBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexyl bromide and 2-fluoropropan-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of the Intermediate: The intermediate product, 3-Cyclohexyl-2-fluoropropan-1-amine, is formed.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium hydroxide or thiolates are employed.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Amines, alkanes.

    Substitution Products: Hydroxylated or thiolated derivatives.

Scientific Research Applications

3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated amines with biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways by binding to its target, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropropan-1-amine hydrochloride
  • Cyclohexylamine hydrochloride
  • 2-Fluoroethylamine hydrochloride

Comparison

  • Structural Differences : 3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride has a unique combination of a cyclohexyl group and a fluorine atom, which distinguishes it from other similar compounds.
  • Reactivity : The presence of the cyclohexyl group and fluorine atom influences the compound’s reactivity and interaction with other molecules.
  • Applications : Its unique structure makes it suitable for specific applications in medicinal chemistry and organic synthesis that other similar compounds may not be as effective for.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride
Reactant of Route 2
3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride

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